molecular formula C11H11N B180730 8-Methylnaphthalen-1-amine CAS No. 130523-30-7

8-Methylnaphthalen-1-amine

Cat. No.: B180730
CAS No.: 130523-30-7
M. Wt: 157.21 g/mol
InChI Key: SUFOAQYKYNPROP-UHFFFAOYSA-N
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Description

8-Methylnaphthalen-1-amine is an organic compound with the molecular formula C11H11N It is a derivative of naphthalene, where an amine group is attached to the first carbon of the naphthalene ring, and a methyl group is attached to the eighth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnaphthalen-1-amine typically involves the nitration of 8-methylnaphthalene followed by reduction. The nitration process introduces a nitro group to the naphthalene ring, which is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding naphthoquinones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

    Substitution: Halogens, sulfonic acids, and nitro compounds are typical reagents for substitution reactions.

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Various amine derivatives

    Substitution: Halogenated, sulfonated, and nitrated derivatives

Scientific Research Applications

8-Methylnaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methylnaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Naphthylamine: Similar structure but lacks the methyl group at the eighth position.

    2-Naphthylamine: Amine group attached to the second carbon of the naphthalene ring.

    8-Methylnaphthalene: Lacks the amine group, only has a methyl group at the eighth position.

Uniqueness: 8-Methylnaphthalen-1-amine is unique due to the presence of both the amine and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

8-methylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFOAQYKYNPROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617874
Record name 8-Methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130523-30-7
Record name 8-Methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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